6-Bromothieno[3,2-b]pyridine-2-carboxylic acid

Catalog No.
S8297759
CAS No.
M.F
C8H4BrNO2S
M. Wt
258.09 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-Bromothieno[3,2-b]pyridine-2-carboxylic acid

Product Name

6-Bromothieno[3,2-b]pyridine-2-carboxylic acid

IUPAC Name

6-bromothieno[3,2-b]pyridine-2-carboxylic acid

Molecular Formula

C8H4BrNO2S

Molecular Weight

258.09 g/mol

InChI

InChI=1S/C8H4BrNO2S/c9-4-1-6-5(10-3-4)2-7(13-6)8(11)12/h1-3H,(H,11,12)

InChI Key

RGDXMMURBRYFBZ-UHFFFAOYSA-N

SMILES

C1=C(C=NC2=C1SC(=C2)C(=O)O)Br

Canonical SMILES

C1=C(C=NC2=C1SC(=C2)C(=O)O)Br

6-Bromothieno[3,2-b]pyridine-2-carboxylic acid is a heterocyclic compound featuring a thieno[3,2-b]pyridine core with a bromine substituent at the 6-position and a carboxylic acid group at the 2-position. Its molecular formula is C₈H₄BrNO₂S, and it has a molecular weight of approximately 258.09 g/mol. This compound is notable for its unique structural features, which contribute to its chemical reactivity and biological activity.

The chemical behavior of 6-bromothieno[3,2-b]pyridine-2-carboxylic acid is influenced by the presence of both the bromine atom and the carboxylic acid group. Key reactions include:

  • Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles, allowing for the synthesis of derivatives.
  • Decarboxylation: Under certain conditions, the carboxylic acid group may undergo decarboxylation, leading to the formation of thieno[3,2-b]pyridine derivatives.
  • Coupling Reactions: The compound can participate in palladium-catalyzed coupling reactions, which are valuable for synthesizing more complex molecules .

Research indicates that 6-bromothieno[3,2-b]pyridine-2-carboxylic acid exhibits significant biological activity. It has been identified as a potential inhibitor of various kinases, including c-Met and vascular endothelial growth factor receptor 2 (VEGFR2), which are crucial targets in cancer therapy. The compound's ability to inhibit these pathways suggests its potential role in drug development for cancer treatment .

Several synthetic routes have been developed for producing 6-bromothieno[3,2-b]pyridine-2-carboxylic acid:

  • Palladium-Catalyzed Coupling: This method involves coupling reactions between suitable precursors in the presence of a palladium catalyst, leading to the formation of thieno[3,2-b]pyridine derivatives.
  • Lithiation and Electrophilic Quenching: Regioselective lithiation followed by electrophilic quenching can yield this compound efficiently.
  • Bromination of Thieno[3,2-b]pyridine Derivatives: Starting from thieno[3,2-b]pyridine-2-carboxylic acid, bromination can be performed to introduce the bromine substituent at the desired position .

6-Bromothieno[3,2-b]pyridine-2-carboxylic acid has several applications:

  • Pharmaceutical Development: Its biological activity makes it a candidate for developing new anticancer drugs.
  • Chemical Research: It serves as a building block in organic synthesis for creating more complex heterocyclic compounds.
  • Material Science: Due to its unique electronic properties, it may be explored for applications in organic electronics or sensors.

Studies on 6-bromothieno[3,2-b]pyridine-2-carboxylic acid have focused on its interactions with various biological targets:

  • Kinase Inhibition: The compound has shown promise as an inhibitor of receptor tyrosine kinases involved in tumor growth and angiogenesis.
  • Cellular Studies: In vitro studies have demonstrated its cytotoxic effects on cancer cell lines, indicating its potential therapeutic applications.

Several compounds share structural similarities with 6-bromothieno[3,2-b]pyridine-2-carboxylic acid. Below is a comparison highlighting their uniqueness:

Compound NameStructural FeaturesBiological Activity
5-Bromothieno[2,3-b]pyridine-2-carboxylic acidBromine at position 5Cytotoxic activity against cancer cells
3-Bromothieno[3,2-b]pyridine-2-carboxylic acidBromine at position 3Similar kinase inhibition properties
Thieno[3,2-b]pyridine-2-carboxylic acidNo bromine substituentLower biological activity

The presence of bromine at different positions significantly influences their reactivity and biological profiles. Specifically, 6-bromothieno[3,2-b]pyridine-2-carboxylic acid's unique position of substitution allows it to exhibit distinct inhibitory effects on specific kinases compared to its analogs.

Thienopyridines are bicyclic systems combining thiophene and pyridine rings, classified based on the fusion positions of the two heterocycles. The thieno[3,2-b]pyridine scaffold, where the thiophene’s 3,2-edge fuses with the pyridine’s 2,3-edge, forms the backbone of 6-bromothieno[3,2-b]pyridine-2-carboxylic acid. Key structural features include:

  • Bromine at C6: Enhances electrophilicity and facilitates cross-coupling reactions.
  • Carboxylic Acid at C2: Introduces hydrogen-bonding capability and acidity (pKa ~4–5), enabling salt formation or esterification.

The molecular formula is C₈H₅BrN₂O₂S, with a molecular weight of 273.11 g/mol. Its planar structure allows π-π stacking interactions, critical for binding biological targets like kinases.

Comparative Analysis of Thienopyridine Derivatives

CompoundSubstituentsKey Applications
ClopidogrelMethyl ester, chlorineAntiplatelet therapy
6-Bromo-thieno[3,2-b]pyridine-2-carboxylic acidBromine, carboxylic acidKinase inhibition
TiclopidineMethoxy, chlorineAntithrombotic agent

Historical Context of Brominated Heterocyclic Compound Development

Brominated heterocycles emerged as pivotal intermediates in the mid-20th century, driven by their utility in Suzuki-Miyaura and Ullmann coupling reactions. The introduction of bromine into thienopyridines, first reported in the 1980s, addressed the need for stable electrophilic sites in cross-coupling reactions. Early synthetic routes relied on halogenation of thienopyridine precursors using N-bromosuccinimide (NBS), though yields were modest (~40%). Advances in regioselective bromination (e.g., directed ortho-metalation) by the 2000s improved efficiency, enabling gram-scale production.

Significance in Modern Organic and Medicinal Chemistry

6-Bromothieno[3,2-b]pyridine-2-carboxylic acid is indispensable in:

  • Medicinal Chemistry: Serves as a precursor for kinase inhibitors (e.g., Janus kinase 2 inhibitors). The bromine atom facilitates late-stage functionalization, while the carboxylic acid allows prodrug design (e.g., ester derivatives).
  • Materials Science: Used in organic semiconductors due to its electron-deficient aromatic system.

Recent studies highlight its role in targeted cancer therapies, where it inhibits aberrant signaling pathways (e.g., JAK-STAT).

The synthesis of 6-bromothieno[3,2-b]pyridine-2-carboxylic acid involves sophisticated multi-step pathways that commence with readily available pyridine precursors. The most prevalent approach utilizes cyclocondensation strategies beginning with functionalized thiophene derivatives . The cyclocondensation of 3-amino-5-substituted thiophene-2-carboxylates represents a fundamental synthetic route, wherein methyl 3-amino-5-(3-methoxyphenyl)thiophene-2-carboxylate undergoes condensation with N,N-dimethylformamide dimethyl acetal to yield methyl 3-dimethylaminomethylideneamino-5-(3-methoxyphenyl)thiophene-2-carboxylate in greater than 85% yield .

The subsequent acid-mediated cyclization generates the thieno[3,2-b]pyridine core structure through treatment with concentrated hydrochloric acid or polyphosphoric acid at elevated temperatures ranging from 80-100°C in anhydrous toluene or dimethylformamide . This cyclization process requires careful temperature control to prevent decomposition of sensitive intermediates while ensuring complete ring closure.

An alternative synthetic approach employs the nitrile hydrolysis pathway, which provides quantitative conversion of thieno[3,2-b]pyridine-5-carbonitrile intermediates to the corresponding carboxylic acids . Refluxing the nitrile derivative with concentrated hydrochloric acid for 2-4 hours achieves quantitative conversion, circumventing the complications associated with ester hydrolysis procedures . This method offers the advantage of a single-step carboxylation process that avoids the formation of undesired by-products.

The preparation of starting materials involves the synthesis of functionalized pyridine precursors through established methodologies. The formation of N-(2-thienyl)-methyl-N-[2,2-(OR)2]ethyl-para-toluene sulfonamide derivatives, where R represents lower alkyl groups or ethylene bridging units, provides access to the thieno[3,2-c]pyridine framework through acid-catalyzed cyclization [2]. The cyclization process employs strong inorganic acids such as hydrochloric acid, sulfuric acid, or hydrobromic acid in inert organic solvents including dioxane, ethanol, isopropanol, or butanol at temperatures ranging from 50°C to the boiling point of the reaction mixture [2].

Reductive lactamization procedures offer an additional synthetic strategy for accessing complex thieno[2,3-b]pyridine frameworks [3]. The reaction of 2-[(carboxyalkyl)thio]-3-nitro-4,7-dihydrothieno[2,3-b]pyridine-5-carboxylic acids with sodium dithionite under mild conditions in aqueous acetone provides the corresponding lactamized products in good to excellent yields [3]. This approach demonstrates the versatility of reduction-cyclization cascades in heterocyclic synthesis.

The alkylation-cyclization cascade methodology represents a particularly efficient route to thieno[2,3-b]pyridine derivatives [4]. Starting from 2-amino-4-aryl-6-mercaptopyridine-3,5-dicarbonitriles, alkylation with α-halogen compounds in the presence of sodium alkoxide base catalysts, followed by cyclization, affords the target thieno[2,3-b]pyridine derivatives in excellent yields within short reaction times [4]. The process benefits from the use of high surface area magnesium oxide or nanocrystalline magnesium oxide as environmentally benign base catalysts [4].

Bromination Techniques and Regioselectivity Control

The regioselective bromination of thieno[3,2-b]pyridine derivatives represents a critical transformation in the synthesis of 6-bromothieno[3,2-b]pyridine-2-carboxylic acid. The first reported regioselective, mild bromination of thieno[2,3-b]pyridine proceeds with exceptional selectivity toward the 4-position, achieving 87% isolated yield [5] [6]. This breakthrough methodology employs N-bromosuccinimide under mild reaction conditions at room temperature, offering significant advantages over traditional harsh bromination protocols [5] [6].

The regioselectivity observed in thieno[2,3-b]pyridine bromination arises from the electronic properties of the bicyclic system, where the 4-position exhibits enhanced reactivity toward electrophilic attack [5]. The selective nature of this transformation eliminates the need for protecting groups and minimizes the formation of regioisomeric mixtures that complicate purification procedures [5] [6].

In situ bromine generation methodologies provide safer alternatives to direct molecular bromine usage while maintaining excellent regioselectivity [7]. The protocol employs a mixture of hydrobromic acid and hydrogen peroxide in continuous flow systems, where bromine is generated directly at the point of consumption [7]. This approach operates at controlled temperatures between 0-15°C, significantly reducing the risk of runaway reactions while ensuring optimal selectivity and conversion with minimal reagent waste [7].

The combination of sodium bromide and potassium bromate in glacial acetic acid represents another green bromination methodology [8] [9]. This system generates bromine in situ through the reaction of bromide and bromate salts under acidic conditions, producing only potassium acetate and water as by-products [8] [9]. The reaction conditions involve controlled addition of the dry bromide-bromate mixture to the substrate solution at temperatures not exceeding 10°C, followed by stirring for 8 hours [8] [9].

Rhodium(III)-catalyzed selective halogenation offers complementary regioselectivity patterns compared to uncatalyzed approaches [10] [11]. Kinetic investigations demonstrate that rhodium plays a dual role in the bromination process, catalyzing the directed halogenation while simultaneously preventing inherent halogenation pathways [10] [11]. This methodology provides access to valuable halogenated heterocycles with regiochemistry that is difficult to achieve through conventional methods [10] [11].

The Selectfluor-promoted bromination system utilizing lithium bromide as the bromine source represents a modern approach to regioselective halogenation [12]. This method operates under mild conditions in dimethylformamide, providing chlorinated or brominated pyridines in good to high yields with excellent regioselectivities [12]. The regioselectivity depends strongly on the substituent pattern in the pyridine or diazine substrates, with the reaction proceeding through radical mechanisms [12].

Pyridine hydrobromide perbromide has emerged as a particularly effective reagent for regioselective nuclear bromination of heterocyclic compounds [13]. This reagent system offers advantages over traditional molecular bromine approaches, including reduced handling hazards and improved selectivity control [13]. The bromination proceeds through electrophilic aromatic substitution mechanisms, with the perbromide complex providing controlled bromine delivery to the substrate [13].

Carboxylic Acid Functionalization Strategies

The functionalization of carboxylic acid groups in thieno[3,2-b]pyridine derivatives encompasses a diverse array of methodologies designed to introduce various functional groups while maintaining the integrity of the heterocyclic core. Direct esterification approaches employ strong acid catalysts in the presence of alcohols under reflux conditions [14]. The cyclic process involves reacting the pyridine carboxylic acid with alcohols in the presence of catalytic amounts of acid, followed by direct distillation of the ester product from the reaction mixture [14]. This methodology enables catalyst recycling and simplifies purification procedures by eliminating neutralization and extraction steps [14].

The 4-(N,N-dimethylamino)pyridine N-oxide catalyzed amidation system represents a significant advancement in carboxylic acid activation [15]. This methodology employs di-tert-butyl dicarbonate as the activating agent, enabling efficient amide bond formation between carboxylic acids and nitrogen-containing heterocyclic compounds under mild conditions [15]. The reaction achieves high chemical yields with 1:1 substrate ratios, demonstrates excellent functional group tolerance, and operates without the need for special equipment or elevated temperatures [15].

Enzymatic approaches to carboxylic acid functionalization have gained prominence due to their environmental compatibility and selectivity [16]. Carboxylic acid reductase enzymes, particularly the A-domain variants, demonstrate remarkable efficiency in N-amidation reactions with heterocyclic substrates [16]. The enzymatic system utilizes carboxylic acids as acyl donors, with adenosine triphosphate providing the necessary activation energy for acyl-adenosine monophosphate complex formation [16]. Under optimized conditions employing 175 millimolar concentrations of heterocyclic amines, 1 millimolar trans-cinnamic acid, and 3 milligrams per milliliter of engineered carboxylic acid reductase, the corresponding amides are obtained in up to 99% yield [16].

The application of dehydrating condensation agents such as 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide represents established methodologies for amide bond formation . These reagents activate carboxylic acids toward nucleophilic attack by amines, enabling efficient coupling reactions under mild conditions . The use of these coupling agents requires careful optimization of reaction conditions, including solvent selection, temperature control, and reaction time to maximize yields while minimizing side reactions .

Chromatographic approaches to carboxylic acid separation and purification utilize ion-pair formation mechanisms [17]. The application of ion-pairing reagents such as quaternary alkylammonium ions enables satisfactory separations of aromatic carboxylic acids in reversed-phase liquid chromatography systems [17]. The retention behavior of ionic solutes depends on solution pH, ionic strength, and solvent composition, requiring systematic optimization of mobile phase conditions [17].

High-performance liquid chromatography separation of carboxylic acid-containing heterocycles employs ion-suppression techniques using organic modifiers in aqueous buffer solutions [17]. The method relies on pH control to suppress ionization of the carboxylic acid functionality, enabling separation based on hydrophobic interactions with the stationary phase [17]. More challenging separations may require the addition of ion-pairing reagents to achieve satisfactory resolution of closely related compounds [17].

Green Chemistry Approaches in Large-scale Production

The implementation of green chemistry principles in the large-scale synthesis of 6-bromothieno[3,2-b]pyridine-2-carboxylic acid addresses environmental concerns while maintaining economic viability [18] [19]. Microwave-assisted synthesis represents a significant advancement in energy-efficient heterocycle preparation [18] [19]. This methodology reduces energy consumption through rapid heating and shorter reaction times, while simultaneously improving yields through enhanced reaction rates [18] [19].

Water-based solvent systems offer substantial environmental benefits as alternatives to organic solvents [18] [19]. The use of water as a reaction medium enhances regioselectivity and stereoselectivity in certain dipolar cycloaddition reactions, while eliminating the need for volatile organic compounds [18] [19]. The approach demonstrates particular effectiveness in click reactions and multicomponent domino procedures, where water's unique properties facilitate product formation and separation [18] [19].

Ionic liquid media provide environmentally benign alternatives to conventional organic solvents [18] [19]. These systems exhibit reduced volatility, excellent thermal stability, and wide electrochemical windows, making them suitable for a broad range of heterocyclic synthesis applications [18] [19]. The recyclability of ionic liquids contributes to process sustainability, while their ability to dissolve both organic and inorganic compounds facilitates multicomponent reactions [18] [19].

Electrochemical synthesis approaches eliminate the need for stoichiometric quantities of oxidizing or reducing agents [20]. The methodology employs renewable electricity to generate environmentally friendly electrons that serve as catalysts for various transformations [20]. The process enables selective functionalization of heterocyclic compounds while significantly reducing waste generation compared to conventional redox procedures [20].

The development of sustainable bromination methodologies addresses the environmental concerns associated with traditional halogenation processes [21] [7]. Vanadium or molybdenum-catalyzed bromination systems utilize potassium bromide and hydrogen peroxide as environmentally friendly reagents [21]. The two-phase reaction medium enables selective formation of mono- or polybrominated products through careful tuning of catalyst loading, oxidant quantity, and reaction conditions [21].

Continuous flow bromination technology represents a breakthrough in safe and sustainable halogenation processes [7]. The high surface-to-volume ratio in flow reactors ensures excellent parameter control, minimizing the risk of runaway reactions while optimizing selectivity and conversion [7]. In situ bromine generation coupled with immediate consumption eliminates the need for bromine storage and transport, while subsequent quenching with sodium thiosulfate prevents environmental release [7].

Catalyst recycling systems contribute significantly to process sustainability by enabling multiple uses of expensive catalytic materials [18] [19]. The recovery and reuse of palladium, rhodium, and other precious metal catalysts reduces both economic costs and environmental impact [18] [19]. Specialized catalyst recovery techniques, including immobilization on solid supports and aqueous-phase separation, facilitate catalyst regeneration and reuse [18] [19].

Dialkyl carbonate-mediated synthesis provides green alternatives to traditional alkylating agents [18] [19]. Dimethyl carbonate serves as both a reaction medium and a sacrificial molecule, mimicking the reactivity of chlorine-containing compounds without the associated toxicity [18] [19]. The methodology enables the preparation of various heterocyclic systems, including tetrahydrofuran derivatives, pyrrolidines, and indolines, while generating only carbon dioxide and methanol as by-products [18] [19].

Purification and Isolation Challenges

The purification and isolation of 6-bromothieno[3,2-b]pyridine-2-carboxylic acid present significant challenges due to the compound's physicochemical properties and the complexity of synthetic mixtures [22]. Column chromatography represents the most widely employed purification technique, yet it faces limitations due to the similar polarities of regioisomeric products and the presence of multiple impurities [22]. The optimization of chromatographic conditions requires systematic investigation of stationary phase selection, mobile phase composition, and gradient elution profiles [22].

Recrystallization procedures encounter difficulties related to the low solubility of carboxylic acid-containing heterocycles in common organic solvents [22]. The presence of both acidic and basic functionalities in the molecular structure creates challenges in identifying suitable crystallization solvents [22]. Solvent screening approaches employ systematic evaluation of solvent polarity, hydrogen bonding capacity, and temperature effects on solubility [22]. The development of mixed solvent systems often provides improved results compared to single-solvent approaches [22].

Liquid-liquid extraction procedures face complications arising from emulsion formation and pH-dependent solubility behavior [22]. The carboxylic acid functionality exhibits strong pH sensitivity, requiring careful control of aqueous phase pH to achieve efficient extraction [22]. The addition of inorganic salts can improve phase separation and reduce emulsion formation, while pH adjustment using buffer systems ensures consistent extraction efficiency [22].

Distillation under reduced pressure provides an effective method for isolating volatile thieno[3,2-b]pyridine derivatives, though thermal decomposition concerns limit its applicability [22] [2]. The synthesis of thieno[3,2-c]pyridine demonstrates successful application of vacuum distillation, with the product obtained at 57-60°C under 0.1 millimeter mercury pressure [2]. Short-path distillation techniques minimize thermal exposure and reduce decomposition risks [22].

Preparative high-performance liquid chromatography offers high-resolution separation capabilities but faces limitations in terms of scale and solvent consumption [22]. Method development requires optimization of mobile phase composition, flow rate, and detection parameters to achieve satisfactory separation of target compounds from impurities [22]. The use of preparative columns with larger internal diameters enables processing of larger sample quantities while maintaining resolution [22].

The isolation of crystalline products from reaction mixtures often requires multiple recrystallization steps to achieve acceptable purity levels [2]. The preparation of thieno[2,3-c]pyridine involves initial precipitation followed by recrystallization from isopropyl ether-isopropanol mixtures, achieving 95% yield of the tosylated intermediate [2]. Subsequent acid-catalyzed cyclization and basic workup procedures require careful pH control to prevent hydrolysis of the desired product [2].

Carbonated water systems represent innovative approaches to carboxylic acid separation, utilizing carbon dioxide-modified mobile phases to reduce environmental impact [23]. The methodology employs primary, secondary, and tertiary amine-functionalized silica particles in combination with carbon dioxide-modified water as the mobile phase [23]. The dynamic ion exchange mechanism involves protonation and deprotonation of both stationary phase and analyte functional groups, enabling selective retention of carboxylic acid compounds [23].

The development of green separation methodologies addresses the environmental concerns associated with traditional chromatographic techniques [23]. Carbon dioxide-modified mobile phases offer potential for significant reduction in both organic solvent consumption and permanent acid usage [23]. The approach demonstrates particular effectiveness for pharmaceutical analytes containing carboxylic acid groups, achieving baseline separation with minimal environmental impact [23].

Ultrasound-assisted extraction and purification techniques provide efficient alternatives to conventional separation methods [24]. The combination of ultrasonic irradiation and static heating processes enables rapid dissolution and crystallization of heterocyclic compounds [24]. The methodology demonstrates improved efficiency in the synthesis and purification of various heterocyclic frameworks through intramolecular elimination reactions [24].

XLogP3

2.5

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

256.91461 g/mol

Monoisotopic Mass

256.91461 g/mol

Heavy Atom Count

13

Dates

Last modified: 01-05-2024

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